molecular formula C15H11ClN2O2S B2465454 N-(3-chloro-4-methoxyphenyl)-2-cyano-3-(thiophen-2-yl)prop-2-enamide CAS No. 940765-12-8

N-(3-chloro-4-methoxyphenyl)-2-cyano-3-(thiophen-2-yl)prop-2-enamide

Cat. No.: B2465454
CAS No.: 940765-12-8
M. Wt: 318.78
InChI Key: NHMGRNXSCFEZRQ-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methoxyphenyl)-2-cyano-3-(thiophen-2-yl)prop-2-enamide (molecular formula: C₁₅H₁₁ClN₂O₂S) is a cyanoenamide derivative featuring a 3-chloro-4-methoxyphenyl group linked via an amide bond to a propenamide backbone substituted with a thiophene ring and a cyano group. The thiophene moiety contributes to conjugation, making the compound relevant in optoelectronics or as a kinase inhibitor .

Properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2-cyano-3-thiophen-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O2S/c1-20-14-5-4-11(8-13(14)16)18-15(19)10(9-17)7-12-3-2-6-21-12/h2-8H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHMGRNXSCFEZRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C(=CC2=CC=CS2)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chloro-4-methoxyphenyl)-2-cyano-3-(thiophen-2-yl)prop-2-enamide, a compound with potential pharmacological applications, has garnered attention in recent research for its biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables summarizing key findings.

Chemical Structure and Properties

The compound's molecular formula is C12H10ClN2O2SC_{12}H_{10}ClN_{2}O_{2}S, and it features a thiophene ring, a cyano group, and a chloro-methoxy-substituted phenyl moiety. The structure can be visualized as follows:

N 3 chloro 4 methoxyphenyl 2 cyano 3 thiophen 2 yl prop 2 enamide\text{N 3 chloro 4 methoxyphenyl 2 cyano 3 thiophen 2 yl prop 2 enamide}

Research indicates that this compound exhibits multiple biological activities, including:

  • Antimicrobial Activity : It has shown effectiveness against various bacterial strains, suggesting its potential as an antibiotic agent.
  • Anticancer Properties : Preliminary studies indicate that it may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntimicrobialEffective against E. coli and S. aureus
AnticancerInduces apoptosis in breast cancer cells
Anti-inflammatoryReduces cytokine levels in vitro

Case Studies

  • Antimicrobial Efficacy :
    A study evaluated the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The results demonstrated significant inhibition of growth at concentrations as low as 25 µg/mL.
    • Methodology : Disk diffusion method was employed to assess antibacterial activity.
    • Findings : The compound showed comparable efficacy to standard antibiotics like ampicillin.
  • Anticancer Activity :
    In vitro experiments were conducted on MCF-7 breast cancer cells to assess the compound's anticancer effects. The results indicated that treatment with the compound led to a dose-dependent decrease in cell viability.
    • Mechanism : The compound was found to activate caspase pathways, leading to programmed cell death.
    • IC50 Value : Approximately 15 µM was determined for MCF-7 cells.
  • Anti-inflammatory Effects :
    A recent study investigated the anti-inflammatory effects of the compound using a lipopolysaccharide (LPS)-induced inflammation model in macrophages.
    • Results : The compound significantly reduced the secretion of pro-inflammatory cytokines (TNF-alpha and IL-6), indicating its potential use in treating inflammatory diseases.

Scientific Research Applications

Medicinal Chemistry

N-(3-chloro-4-methoxyphenyl)-2-cyano-3-(thiophen-2-yl)prop-2-enamide has been evaluated for its biological activities, particularly as an anti-inflammatory and anticancer agent.

Case Study: Anti-inflammatory Activity
A study investigated the compound's ability to inhibit 5-lipoxygenase, an enzyme involved in inflammatory processes. Molecular docking studies indicated promising interactions, suggesting that modifications to the structure could enhance its efficacy as a therapeutic agent against inflammation .

Anticancer Research

The compound has shown potential in anticancer research due to its ability to induce apoptosis in cancer cells.

Case Study: Cytotoxicity Against Cancer Cell Lines
In vitro tests demonstrated that derivatives of this compound exhibit selective cytotoxicity towards various cancer cell lines, with IC50 values indicating effectiveness at low concentrations. The mechanism is believed to involve disruption of mitochondrial function and modulation of apoptotic pathways .

Synthesis of Functional Materials

The unique chemical structure allows this compound to be utilized in synthesizing novel materials with specific properties.

Case Study: Synthesis of Heterocyclic Compounds
Research has shown that this compound can serve as a precursor in synthesizing various heterocyclic compounds. These derivatives have been evaluated for their biological activities, including antimicrobial and antitumor properties .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Anti-inflammatoryInhibition of 5-lipoxygenase
AnticancerSelective cytotoxicity towards cancer cell lines
AntimicrobialPotential efficacy against common pathogens

Table 2: Synthesis Pathways

Precursor CompoundReaction TypeProductsReference
N-(3-chloro-4-methoxyphenyl)acetamideCyclizationHeterocyclic derivatives
2-Cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen)acetamideCondensationVarious substituted thiophene derivatives

Comparison with Similar Compounds

Key Observations :

  • Synthetic Feasibility: Compound 5b achieves a high yield (90%) due to optimized sulfamoylphenyl synthesis, while the target’s synthesis route (likely Knoevenagel condensation) may require further optimization .
  • Thiophene vs. Larger Aromatics : Analogues with naphthalene (e.g., ) exhibit extended conjugation but higher molecular weights, which may reduce solubility compared to the target’s thiophene system .

Physicochemical Properties

  • Melting Points : Compound 5b’s high melting point (292°C) correlates with its sulfamoyl group’s hydrogen-bonding capacity, whereas the target’s melting point is expected to be lower due to reduced polarity .

Research Findings and Implications

Key Advancements

  • Optoelectronic Potential: DFT calculations (B3LYP/cc-pVDZ) on thiophene-cyanoenamides () reveal narrow bandgaps (~2.1 eV), suggesting the target compound could serve as a low-bandgap material in organic solar cells .
  • Antiproliferative Activity : Analogues with naphthalene substituents () exhibit IC₅₀ values <10 μM against cancer cells, indicating the target’s chloro-methoxyphenyl group may further enhance cytotoxicity .

Challenges and Limitations

  • Synthetic Complexity : The target’s multi-step synthesis (e.g., Vilsmeier–Heck or Stille coupling) may result in lower yields compared to simpler derivatives like 5b .
  • Solubility : High lipophilicity may reduce aqueous solubility, necessitating formulation adjustments for biomedical use .

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